

Validating the Structure of Isolated Tanzawaic Acid E: A Comparison with Synthetic Standards

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Compound of Interest

Compound Name: *Tanzawaic acid E*

Cat. No.: B15593075

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For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel natural product is paramount. This guide provides a comparative framework for validating the structure of isolated **Tanzawaic acid E**, a polyketide natural product, against a synthetic standard. While the total synthesis of **Tanzawaic acid E** has not been formally published to date, this guide presents the established data for the natural product alongside a proposed synthetic strategy, offering a roadmap for its eventual synthesis and structural verification.

Tanzawaic acid E was first isolated from the fungus *Penicillium* sp. IBWF104-06. Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and ultimately confirmed by single-crystal X-ray diffraction.^[1] This naturally derived material currently serves as the primary standard for its structural identification.

The total synthesis of a natural product provides the ultimate confirmation of its proposed structure. By comparing the spectroscopic and physical data of the isolated compound with a synthetically derived material of unequivocal structure, any ambiguities can be resolved. Although a specific total synthesis for **Tanzawaic acid E** is not yet available in the literature, the successful synthesis of the closely related analogue, Tanzawaic acid B, provides a clear and established blueprint for its future construction.^{[2][3][4]}

Data Presentation: Spectroscopic Comparison

The following table summarizes the reported ^1H and ^{13}C NMR data for naturally derived **Tanzawaic acid E**. The corresponding data for a synthetic standard are yet to be reported and are included here to highlight the data required for a definitive structural validation.

Position	Natural ^{13}C NMR (δ , ppm)	Natural ^1H NMR (δ , ppm, J in Hz)	Synthetic ^{13}C NMR (δ , ppm)	Synthetic ^1H NMR (δ , ppm, J in Hz)
1	167.8	-	Not yet reported	Not yet reported
2	119.9	5.80 (d, 15.3)	Not yet reported	Not yet reported
3	144.8	7.22 (dd, 15.3, 10.5)	Not yet reported	Not yet reported
4	126.4	6.22 (dd, 15.0, 10.5)	Not yet reported	Not yet reported
5	150.0	6.34 (d, 15.0)	Not yet reported	Not yet reported
6	70.9	4.01 (br s)	Not yet reported	Not yet reported
7	44.5	1.42 (m)	Not yet reported	Not yet reported
8	36.7	1.19 (m)	Not yet reported	Not yet reported
9	46.0	1.07 (m)	Not yet reported	Not yet reported
10	70.3	3.79 (dd, 10.5, 6.0), 3.70 (dd, 10.5, 6.5)	Not yet reported	Not yet reported
11	40.1	1.54 (m), 1.17 (m)	Not yet reported	Not yet reported
12	31.4	1.59 (m)	Not yet reported	Not yet reported
13	68.0	3.75 (dd, 6.0, 2.7)	Not yet reported	Not yet reported
14	128.0	5.79 (d, 6.1)	Not yet reported	Not yet reported
15	140.9	-	Not yet reported	Not yet reported
16	19.1	1.63 (s)	Not yet reported	Not yet reported
17	23.1	0.91 (d, 6.4)	Not yet reported	Not yet reported
18	24.2	0.91 (d, 6.4)	Not yet reported	Not yet reported

Experimental Protocols

Isolation of Natural Tanzawaic Acid E

The isolation of **Tanzawaic acid E** from *Penicillium* sp. IBWF104-06 was achieved through a series of chromatographic separations. The fungal strain was cultivated in a suitable liquid medium, after which the culture filtrate was extracted with an organic solvent such as ethyl acetate. The resulting crude extract was then subjected to bioactivity-guided fractionation using a combination of column chromatography techniques, including silica gel and reversed-phase high-performance liquid chromatography (HPLC), to yield the pure compound.^[1] Structural elucidation was then carried out using mass spectrometry and NMR spectroscopy, with the final absolute configuration being determined by X-ray crystallography.^[1]

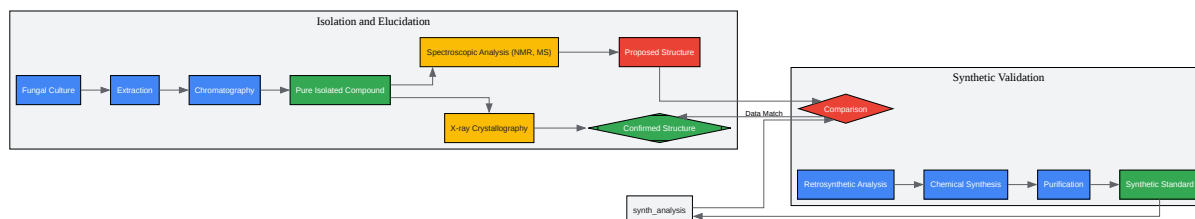
Proposed Total Synthesis of Tanzawaic Acid E

A plausible synthetic route to **Tanzawaic acid E** can be envisioned based on the successful total synthesis of Tanzawaic acid B.^{[2][4]} The core trans-decalin scaffold, which is common to both molecules, can be constructed using a stereoselective intramolecular Diels-Alder reaction. The key steps of a proposed synthesis would include:

- **Asymmetric Aldol Reaction:** To establish the initial stereocenters of the acyclic precursor.
- **Intramolecular Diels-Alder Reaction:** To form the bicyclic decalin core with the desired stereochemistry.
- **Functional Group Manipulations:** A series of protection, deprotection, oxidation, and reduction steps to install the requisite hydroxyl and methyl groups on the decalin ring.
- **Side Chain Installation:** A Horner-Wadsworth-Emmons reaction to append the pentadienoic acid side chain.
- **Final Deprotection:** Removal of any remaining protecting groups to yield **Tanzawaic acid E**.

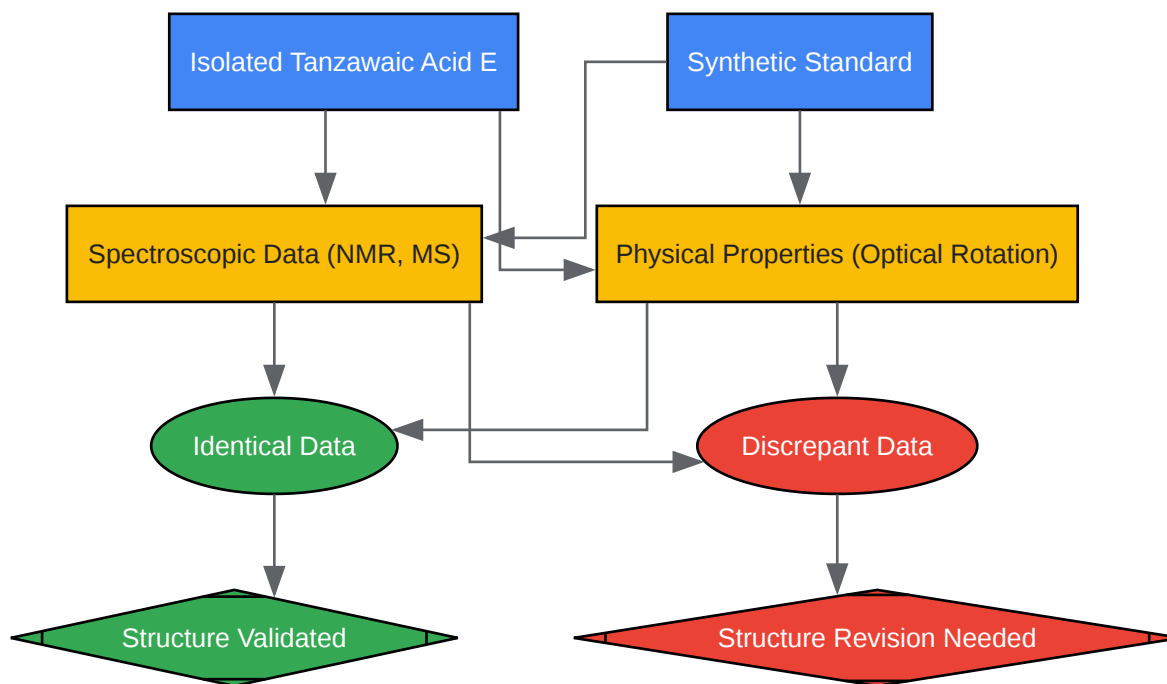
Mandatory Visualization

The following diagrams illustrate the logical workflow for the structural validation of **Tanzawaic acid E**.



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Figure 1: Workflow for the structural validation of a natural product.



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Figure 2: Logical relationship for structural validation.

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